Cyclosporin A Sulfate
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Overview
Description
Synthesis Analysis
Cyclosporin A is synthesized by cyclosporin synthetase, a polypeptide chain with a molecular mass of approximately 800 kDa, in a multienzyme process that activates constituent amino acids of cyclosporins as thioesters via aminoadenylation. This process involves N-methylation of thioester-bound amino acids, with S-adenosyl-L-methionine serving as the methyl group donor, and 4'-phosphopantetheine acting as a prosthetic group, similar to other peptide and depsipeptide synthetases (Lawen & Zocher, 1990). Additionally, cyclosporin A undergoes biosynthesis via a single linear undecapeptide precursor, illustrating a stepwise synthesis leading to the formation of cyclosporin A through an assembly belt-like mechanism facilitated by cyclosporin synthetase (Dittmann et al., 1994).
Molecular Structure Analysis
Cyclosporin A exhibits a cyclic structure, significant for its immunosuppressive activity. It is a highly N-methylated cyclic undecapeptide, isolable from Tolypocladium inflatum Gams. The complexity of its synthesis, involving specific N-methylation reactions and peptide bond formations, underscores the intricate molecular architecture of cyclosporin A. This complexity facilitates its interaction with intracellular proteins, contributing to its biological activity (Li & Xu, 2000).
Chemical Reactions and Properties
Cyclosporin A's chemical properties are influenced by its unique structure, allowing for interactions with specific proteins such as cyclophilin, which are crucial for its immunosuppressive effects. The compound's binding to cyclophilin in aqueous solutions has been extensively studied, revealing a novel conformation distinct from its structure in crystal form or chloroform solution (Weber et al., 1991).
Physical Properties Analysis
The physical properties of cyclosporin A, such as its solubility and stability, are crucial for its formulation and delivery. Innovations in encapsulating cyclosporin A in solid lipid nanoparticles (SLN) have been explored to improve its hydrophobic nature, which presents challenges in drug formulation. These nanoparticles offer a promising strategy for enhancing the solubility and bioavailability of cyclosporin A, demonstrating the importance of understanding and manipulating its physical properties for pharmaceutical applications (Ugazio et al., 2002).
Chemical Properties Analysis
The chemical versatility of cyclosporin A is further exemplified by its sulfate conjugate, highlighting the compound's ability to undergo various chemical modifications, which can influence its pharmacokinetic profile and therapeutic potential. This characteristic underscores the significance of cyclosporin A's chemical properties in the development of novel therapeutic strategies (Henricsson, 1990).
Scientific Research Applications
Nanosphere Formulations for Enhanced Absorption : Cyclosporin A, being extremely hydrophobic, has been incorporated into nanosphere formulations to facilitate absorption in the gastrointestinal tract. However, studies like the one by Ford et al. (1999) found that cyclosporin A nanospheres had only 3% relative bioavailability compared to microemulsion formulations in dogs, indicating challenges in oral absorption (Ford, Woolfe, & Florence, 1999).
Use in Inflammatory Bowel Disease : Cyclosporine A has been studied as a treatment for inflammatory bowel disease (IBD). Guada et al. (2016) evaluated the effect of oral administration of cyclosporine A-loaded lipid nanoparticles in a mouse model of colitis, although the results did not show significant decrease in colon inflammation (Guada et al., 2016).
Intracolonic Administration for Colitis Treatment : Murthy et al. (1993) explored intracolonic administration of cyclosporin for treating colitis in mice, finding that it was effective in reducing disease activity and histologic scores in both acute and chronic inflammation, offering a potential new strategy for IBD therapy (Murthy et al., 1993).
Pharmacokinetic Analysis : Studies like that of Rustum (1990) have developed methods for the estimation of cyclosporin-A in blood, essential for therapeutic drug monitoring, especially in transplant patients (Rustum, 1990).
Ocular Application for Inflammatory Disorders : Cyclosporin A has been used topically in the treatment of ocular inflammatory disorders like dry eye disease. Jóhannsdóttir et al. (2017) developed aqueous cyclosporin A eye drops with cyclodextrin nanoparticles, which did not cause ocular irritation or toxic side effects in rabbits (Jóhannsdóttir et al., 2017).
Cyclosporin A in Organ Transplantation : Cyclosporine is known for its role in preventing transplant rejection, with trials showing improved graft survival rates in kidney, heart, and liver recipients (Cohen et al., 1984) (Cohen, Loertscher, Rubin, Tilney, Carpenter, & Strom, 1984).
Safety And Hazards
Future Directions
Additional research is being performed to evaluate the use of Cyclosporin A-eluting contact lenses to treat dry eye . These lenses showed an initial burst and sustained release of Cyclosporin A until 48 hours . Newer formulations such as cationic emulsions and nanomicellar aqueous solutions address formulation, tissue concentration, and drug delivery challenges .
properties
IUPAC Name |
[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXGGWUGMQJHS-CGLBZJNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O15S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
Citations
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